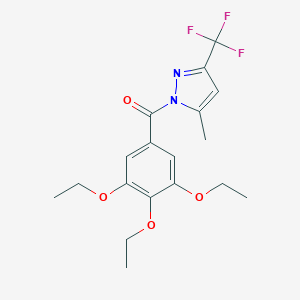![molecular formula C17H16ClN3O2 B213637 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B213637.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, studies have shown that it can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide can have various biochemical and physiological effects on the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit the activity of enzymes and receptors makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions that could be explored in the study of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research could be the investigation of its potential as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide involves the reaction of 4-chloro-1H-pyrazole-1-methanol with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with 2-furoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
Propiedades
Nombre del producto |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide |
|---|---|
Fórmula molecular |
C17H16ClN3O2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-5-15(12(2)7-11)20-17(22)16-6-4-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22) |
Clave InChI |
JVFJDPOIFJJDQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
Solubilidad |
37.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)